

A Researcher's Guide to Certified Reference Materials for Lead Isotope Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead-206

Cat. No.: B076495

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in lead isotope analysis, the selection of appropriate certified reference materials (CRMs) is paramount for ensuring data accuracy, precision, and inter-laboratory comparability. This guide provides a comprehensive comparison of commonly used lead isotope CRMs, detailing their certified values, and presenting a generalized experimental protocol for their analysis using modern instrumentation.

Lead isotope analysis is a powerful tool in a wide array of scientific disciplines, from environmental science and geology to archaeology and forensics. The reliability of data generated by techniques such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is critically dependent on the use of well-characterized CRMs for instrument calibration and quality control. This guide offers an objective comparison of prominent CRMs to aid researchers in selecting the most suitable materials for their specific applications.

Comparison of Common Lead Isotope Certified Reference Materials

A variety of CRMs for lead isotope analysis are available from national metrology institutes and other organizations. The most widely utilized are those from the National Institute of Standards and Technology (NIST). This section provides a comparative overview of these and other key reference materials.

Certified Reference Material	Issuing Body	Matrix	Certified Isotope Ratios
SRM 981	NIST	High-purity lead metal (wire)	$^{206}\text{Pb}/^{204}\text{Pb}: 16.937 \pm 0.004$ $^{207}\text{Pb}/^{204}\text{Pb}: 15.491 \pm 0.003$ $^{208}\text{Pb}/^{204}\text{Pb}: 0.008$ $^{207}\text{Pb}/^{206}\text{Pb}: 0.91464 \pm 0.00033$ $^{208}\text{Pb}/^{206}\text{Pb}: 2.1681 \pm 0.0008$ [1][2][3]
SRM 982	NIST	Equal-atom lead isotopic standard (wire)	$^{206}\text{Pb}/^{204}\text{Pb}: 36.738 \pm 0.037$ $^{207}\text{Pb}/^{204}\text{Pb}: 17.159 \pm 0.025$ $^{208}\text{Pb}/^{204}\text{Pb}: 0.050$ $^{207}\text{Pb}/^{206}\text{Pb}: 0.46707 \pm 0.00020$ $^{208}\text{Pb}/^{206}\text{Pb}: 1.00016 \pm 0.00036$ [4]
SRM 3328	NIST	Lead Isotopic Solution in 2% HNO_3 (prepared from SRM 981)	$n(^{204}\text{Pb})/n(^{206}\text{Pb}): 0.059042 \pm 0.000037$ $n(^{207}\text{Pb})/n(^{206}\text{Pb}): 0.91464 \pm 0.00033$ $n(^{208}\text{Pb})/n(^{206}\text{Pb}): 2.1681 \pm 0.0008$ [5][6]
NMIJ CRM 3681-a	NMIJ	Lead Isotopic Standard Solution	$^{206}\text{Pb}/^{204}\text{Pb}: 18.0900 \pm 0.0046$ $^{207}\text{Pb}/^{204}\text{Pb}: 15.6278 \pm 0.0036$ $^{208}\text{Pb}/^{204}\text{Pb}: 38.0626 \pm 0.0089$ $^{207}\text{Pb}/^{206}\text{Pb}: 2.10406 \pm 0.00013$

			0.86388 ± 0.00008[7] [8][9]
HIPB-1	NRC	High Purity Isotopic Lead	$^{208}\text{Pb}/^{204}\text{Pb}$: 39.99 ± 0.04 $^{207}\text{Pb}/^{204}\text{Pb}$: 15.873 ± 0.014 $^{206}\text{Pb}/^{204}\text{Pb}$: 21.133 ± 0.014[10]
CLED-1	NRC	Lead-206 and Lead-208 double spike isotopic standard solution	$n(^{204}\text{Pb})/n(^{206}\text{Pb})$: 0.000019 ± 0.000002 $n(^{207}\text{Pb})/n(^{206}\text{Pb})$: 0.002661 ± 0.000016 $n(^{208}\text{Pb})/n(^{206}\text{Pb})$: 1.54139 ± 0.00082[11]

Note: The uncertainties provided are as stated on the certificates of analysis and may be expressed differently by the issuing bodies (e.g., 95% confidence intervals, expanded uncertainties). Researchers should always refer to the specific certificate for the most accurate and up-to-date information.

Experimental Protocol for Lead Isotope Analysis by MC-ICP-MS

The following is a generalized experimental protocol for the determination of lead isotope ratios in dissolved samples using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS). This protocol is based on methodologies reported in various studies and serves as a foundational guide.[12][13][14][15][16][17]

1. Sample Preparation and Digestion:

- Solid Samples (e.g., geological, environmental): Accurately weigh a representative portion of the homogenized sample. Perform acid digestion using a mixture of high-purity acids (e.g., HNO_3 , HF , HClO_4) in a closed vessel microwave digestion system. The choice of acid mixture will depend on the sample matrix. After digestion, evaporate the solution to near dryness and redissolve in dilute HNO_3 (e.g., 2%).

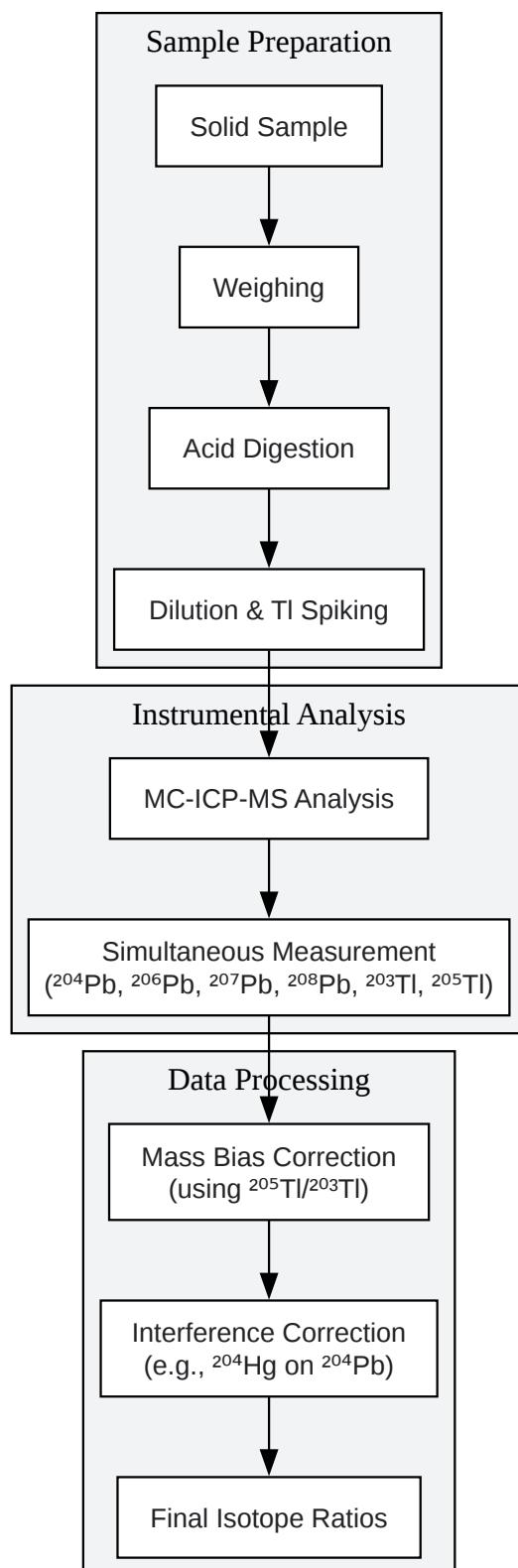
- Liquid Samples: Acidify the sample with high-purity HNO₃ to a final concentration of approximately 2%.

2. Analyte Isolation (Optional but Recommended):

- For samples with complex matrices or low lead concentrations, chromatographic separation is often necessary to remove interfering elements. Anion exchange chromatography using a resin such as Bio-Rad AG1-X8 is a common method for isolating lead.[14]

3. Instrumental Analysis using MC-ICP-MS:

- Instrumentation: Utilize a high-resolution MC-ICP-MS equipped with a sample introduction system suitable for the sample volume and concentration (e.g., desolvating nebulizer for enhanced sensitivity).
- Mass Bias Correction: Instrumental mass bias is a critical factor affecting the accuracy of isotope ratio measurements.[18] Two common approaches for correction in lead isotope analysis are:
 - External Normalization (Standard-Sample Bracketing): Analyze a CRM solution (e.g., SRM 981) of known isotopic composition before and after the unknown sample. The measured deviation of the CRM from its certified value is used to correct the sample data.[13]
 - Internal Normalization (Thallium Spiking): Add a known amount of a thallium (Tl) isotopic standard (e.g., NIST SRM 997) to both the samples and the lead CRM. The measured ²⁰⁵Tl/²⁰³Tl ratio, which has a well-defined value, is used to correct for mass bias on a sample-by-sample basis.[12][13]
- Data Acquisition: Measure the ion beams of the lead isotopes (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) and any internal standard isotopes simultaneously using Faraday cups or ion counters. Monitor for potential isobaric interferences, such as ²⁰⁴Hg on ²⁰⁴Pb, and apply appropriate corrections if necessary.[14]


4. Data Processing and Quality Control:

- Calculate the corrected lead isotope ratios for the unknown samples based on the chosen mass bias correction strategy.

- The repeated analysis of a quality control CRM throughout the analytical run is essential to monitor and ensure the accuracy and precision of the measurements.

Workflow for Lead Isotope Analysis

The following diagram illustrates a typical workflow for lead isotope analysis of solid samples using MC-ICP-MS with thallium internal normalization for mass bias correction.

[Click to download full resolution via product page](#)

A generalized workflow for lead isotope analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lead Isotopic Compositions of Environmental Certified Reference Materials for an Inter-Laboratory Comparison of Lead Isotope Analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Common lead isotopic standard NIST SRM 981 7439-92-1 [sigmaaldrich.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. A Lead Isotopic Standard for Instrument Calibration | NIST [nist.gov]
- 7. Reference Materials : National Metrology Institute of Japan (NMIJ) [unit.aist.go.jp]
- 8. unit.aist.go.jp [unit.aist.go.jp]
- 9. glsciences.com [glsciences.com]
- 10. Lead Stable Isotope Ratio Testing | Brooks Applied Labs [brooksapplied.com]
- 11. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 12. english.gyig.cas.cn [english.gyig.cas.cn]
- 13. cais.uga.edu [cais.uga.edu]
- 14. researchgate.net [researchgate.net]
- 15. Lead isotope analysis [alsglobal.se]
- 16. icpms.labrulez.com [icpms.labrulez.com]
- 17. Optimisation of a current generation ICP-QMS and benchmarking against MC-ICP-MS spectrometry for the determination of lead isotope ratios in environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Researcher's Guide to Certified Reference Materials for Lead Isotope Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076495#certified-reference-materials-for-lead-isotope-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com